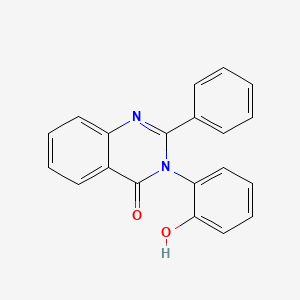

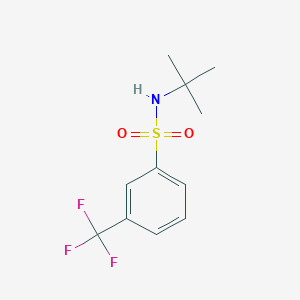

![molecular formula C11H13NO5S B5589921 {[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)

{[4-(acetylamino)phenyl]sulfonyl}methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of similar compounds often involves catalytic processes or reactions under specific conditions. For example, Dewi Susanti et al. (2012) described a method that relies on silver acetate catalyzed hydroamination for the efficient preparation of (Z)-2-methylene-1-sulfonylindolin-3-ols, demonstrating a synthetic tool that makes use of unsaturated alcohols for the conversion to other indole family compounds (Susanti et al., 2012).

Molecular Structure Analysis

- Detailed molecular and chemical properties, including local and global chemical activities, can be elucidated through experimental and theoretical studies, as done by Gültekin et al. (2020), who characterized methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate using XRD, FT-IR, UV–Vis, and NMR techniques (Gültekin et al., 2020).

Chemical Reactions and Properties

- Chemical reactions involving compounds with sulfonamide or sulfonyl groups can yield various products under specific conditions, as illustrated by Vasin et al. (2013), who achieved stereoselective anti-addition of methyl acetoacetate at the triple C≡C bond of phenyl- and 4-methylphenyl phenylethynyl sulfones (Vasin et al., 2013).

Physical Properties Analysis

- The physical properties, such as crystalline structure and thermal behavior, can be determined using various analytical techniques. For instance, Hu and He (2007) reported the crystal structure of a related compound, showcasing the utility of crystallography in understanding the structural details of sulfonamide derivatives (Hu & He, 2007).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, can be explored through synthesis and characterization studies. Zhou et al. (2018) introduced a shelf-stable, crystalline reagent for the synthesis of sulfur(VI) fluorides, demonstrating the application in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).

Scientific Research Applications

Synthesis of Sulfur(VI) Fluorides

A crystalline, shelf-stable reagent known as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) has been developed for the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This highlights the compound's significance in facilitating oxidative C-H functionalization protocols, which are essential for installing bis(fluorosulfonyl)imide groups on acetanilide derivatives (Zhou et al., 2018).

Inhibitory Effects on Enzymes

Investigations into arenesulfonyl-2-imidazolidinones, which incorporate structural motifs similar to {[4-(acetylamino)phenyl]sulfonyl}methyl acetate, have shown potential as inhibitors for carbonic anhydrase, a key enzyme in pH regulation. This underscores the compound's relevance in studying enzyme inhibition and potential therapeutic applications (Abdel-Aziz et al., 2015).

Catalytic and Synthetic Applications

The compound's derivatives have been explored for their catalytic roles in reactions like the silver acetate catalyzed hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols, leading to the formation of (Z)-2-methylene-1-sulfonylindolin-3-ols. Such studies reveal the material's utility in N-heterocyclic ring-forming strategies, emphasizing its versatility in organic synthesis (Susanti et al., 2012).

Interaction Studies

The effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including those related to {[4-(acetylamino)phenyl]sulfonyl}methyl acetate, has been examined. This research provides insights into the compound's physicochemical properties and its interactions in mixed solvent systems (Raphael et al., 2015).

properties

IUPAC Name |

(4-acetamidophenyl)sulfonylmethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8(13)12-10-3-5-11(6-4-10)18(15,16)7-17-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURJFFCNBFNNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)

![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)

![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)